pKa Elevation Relative to Unsubstituted Imidazol-2-one
The predicted pKa of 1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one is 12.61±0.70, compared to 12.20±0.70 for the unsubstituted 1,3-dihydro-2H-imidazol-2-one . This +0.41 unit increase reflects electron-donating induction from the N1-ethyl and C4-methyl substituents, which stabilizes the conjugate base. The difference, while modest, represents a measurable shift in the pH-dependent speciation profile. Note: Both values are computationally predicted; direct experimental head-to-head pKa determinations have not been identified in the open literature for this specific pair.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 12.61 ± 0.70 (Predicted) |
| Comparator Or Baseline | 1,3-Dihydro-2H-imidazol-2-one: pKa = 12.20 ± 0.70 (Predicted) |
| Quantified Difference | +0.41 pKa units (target is less acidic / more basic) |
| Conditions | Predicted values at 25°C; computational estimation methodology not specified by database |
Why This Matters
The altered pKa directly impacts the pH range over which the compound remains predominantly neutral, influencing extraction efficiency, ion-exchange chromatography conditions, and reactive behavior in pH-sensitive synthetic steps.
